3-(3-Bromophenyl)cyclobutan-1-amine
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Overview
Description
3-(3-Bromophenyl)cyclobutan-1-amine is an organic compound with the molecular formula C10H12BrN It is a cyclobutanamine derivative where a bromophenyl group is attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenylboronic acid with a cyclobutanone derivative in the presence of a palladium catalyst and a base . The reaction conditions often include a solvent such as tetrahydrofuran or dimethylformamide, and the reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclobutanone derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include cyclobutanone derivatives, phenyl-substituted cyclobutanes, and various substituted cyclobutanamines.
Scientific Research Applications
3-(3-Bromophenyl)cyclobutan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)cyclobutan-1-amine involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclobutanamine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromophenyl)cyclobutanamine: Similar in structure but with different substitution patterns.
3-(4-Bromophenyl)cyclobutan-1-amine: Another isomer with the bromine atom in a different position.
(1r,3r)-3-(3-Bromophenyl)cyclobutan-1-amine hydrochloride: A stereoisomer with different spatial arrangement.
Uniqueness
3-(3-Bromophenyl)cyclobutan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Properties
CAS No. |
2007919-16-4 |
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Molecular Formula |
C10H12BrN |
Molecular Weight |
226.11 g/mol |
IUPAC Name |
3-(3-bromophenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H12BrN/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8,10H,5-6,12H2 |
InChI Key |
LQLSFITUIQFMQG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1N)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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